molecular formula C14H19NO5S B6647330 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid

Cat. No. B6647330
M. Wt: 313.37 g/mol
InChI Key: IUUNQDUVUACHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid, also known as CP-690,550, is a small molecule drug that has been studied for its potential therapeutic applications in various diseases. CP-690,550 is a Janus kinase (JAK) inhibitor, which means that it inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors.

Mechanism of Action

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAK enzymes phosphorylate and activate signal transducers and activators of transcription (STAT) proteins, which then translocate to the nucleus and activate gene transcription. Inhibition of JAK enzymes by 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid prevents the activation of STAT proteins and reduces the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to reduce inflammation and autoimmune responses in preclinical studies. In a phase II clinical trial in patients with rheumatoid arthritis, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was shown to reduce disease activity and improve clinical outcomes compared to placebo. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has also been studied for its potential therapeutic applications in psoriasis, inflammatory bowel disease, and multiple sclerosis.

Advantages and Limitations for Lab Experiments

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid is a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action has been well characterized. However, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has limitations in terms of its selectivity for JAK enzymes, which may lead to off-target effects and toxicity.

Future Directions

For 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid research include the development of more selective JAK inhibitors, the evaluation of combination therapies with other drugs, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid in clinical settings.

Synthesis Methods

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid was first synthesized by Pfizer researchers in 2001. The synthesis method involves the reaction of 5-hydroxy-2-methylbenzoic acid with cyclopropylpropylamine and isobutyl chloroformate to form the intermediate, 5-(2-cyclopropylpropylcarbamoyl)-2-hydroxy-4-methylbenzoic acid. The intermediate is then treated with sulfamic acid to form 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid.

Scientific Research Applications

5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, 5-(2-Cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. Inhibition of JAK enzymes has been shown to reduce inflammation and autoimmune responses, which are involved in the pathogenesis of many diseases.

properties

IUPAC Name

5-(2-cyclopropylpropylsulfamoyl)-2-hydroxy-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-8-5-12(16)11(14(17)18)6-13(8)21(19,20)15-7-9(2)10-3-4-10/h5-6,9-10,15-16H,3-4,7H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUNQDUVUACHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NCC(C)C2CC2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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